molecular formula C6H8N2O3 B6234431 methyl 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate CAS No. 2122035-39-4

methyl 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate

Cat. No.: B6234431
CAS No.: 2122035-39-4
M. Wt: 156.1
InChI Key:
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Description

Methyl 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a methyl ester group attached to the imidazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of methyl propiolate with substituted amidoximes under microwave irradiation in the presence of a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) . This method is efficient and yields the desired imidazole derivative in good quantities.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure maximum output and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxy derivatives.

    Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions, leading to a variety of substituted imidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution often involves reagents like halogens or sulfonyl chlorides, while nucleophilic substitution may use amines or thiols.

Major Products Formed

The major products formed from these reactions include imidazole N-oxides, hydroxy derivatives, and various substituted imidazole compounds, each with distinct chemical and biological properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting or modulating their activity. Additionally, the compound can form hydrogen bonds and hydrophobic interactions with biological macromolecules, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate is unique due to its specific imidazole ring structure and the presence of an ester group. This combination imparts distinct reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

CAS No.

2122035-39-4

Molecular Formula

C6H8N2O3

Molecular Weight

156.1

Purity

95

Origin of Product

United States

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